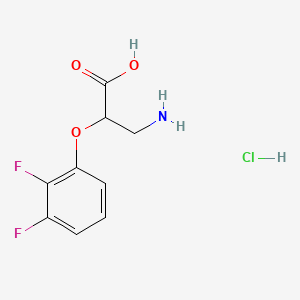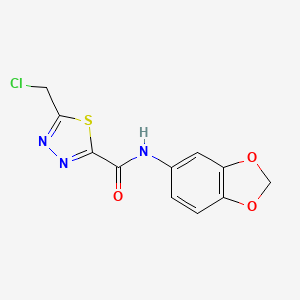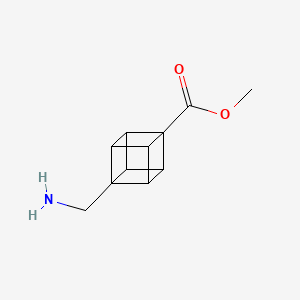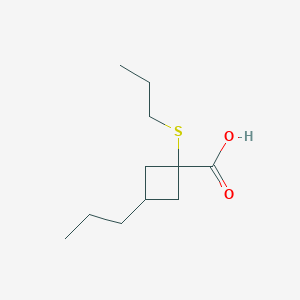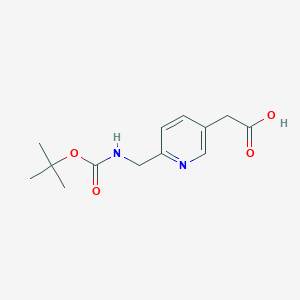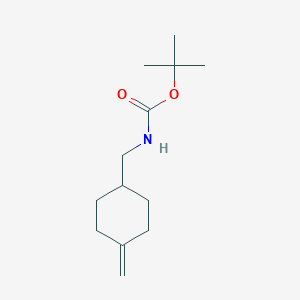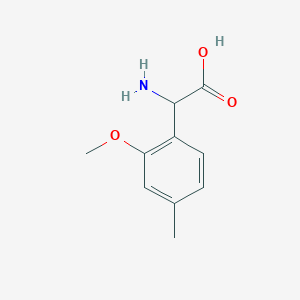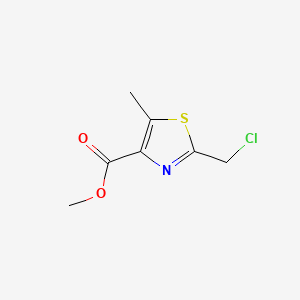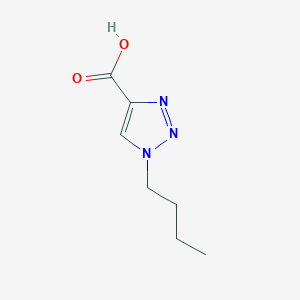
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The butyl group attached to the nitrogen atom and the carboxylic acid group attached to the fourth carbon atom of the triazole ring contribute to its distinct chemical behavior.
准备方法
The synthesis of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methodsThis method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved reaction control, higher yields, and scalability . In this process, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反应分析
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
相似化合物的比较
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.
1,2,4-Triazole-3-carboxylic acid: Has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its reactivity and use in synthesis.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
1-butyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h5H,2-4H2,1H3,(H,11,12) |
InChI 键 |
SDIATFMZWCMVBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(N=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
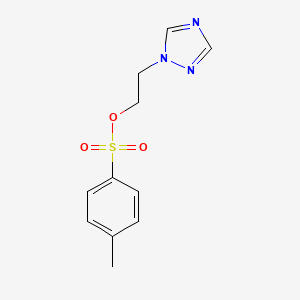
![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
